Cas no 202745-76-4 (Methyl 1-isopropyl-1H-indole-6-carboxylate)

Methyl 1-isopropyl-1H-indole-6-carboxylate is a versatile indole derivative with applications in pharmaceutical and organic synthesis. Its structure features a carboxylate ester at the 6-position and an isopropyl group at the 1-position of the indole ring, enhancing its reactivity and utility as an intermediate. The compound is particularly valuable for constructing complex heterocyclic frameworks due to its stability and compatibility with various reaction conditions. Its ester functionality allows for further derivatization, making it a useful precursor for bioactive molecules. The isopropyl substitution contributes to steric and electronic modulation, facilitating selective transformations. This compound is commonly employed in medicinal chemistry research for developing novel therapeutic agents.
Methyl 1-isopropyl-1H-indole-6-carboxylate structure
202745-76-4 structure
Product Name:Methyl 1-isopropyl-1H-indole-6-carboxylate
CAS No:202745-76-4
MF:C13H15NO2
MW:217.263703584671
MDL:MFCD20489552
CID:2840433
PubChem ID:10608809
Update Time:2025-06-12

Methyl 1-isopropyl-1H-indole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-(propan-2-yl)-1H-indole-6-carboxylate
    • 202745-76-4
    • 6-carbomethoxy-1-(2-propyl)indole
    • DA-08465
    • MFCD20489552
    • SCHEMBL233864
    • Methyl 1-propan-2-ylindole-6-carboxylate
    • Methyl 1-isopropyl-1H-indole-6-carboxylate
    • DTXSID80442444
    • D81519
    • CS-0161697
    • Methyl1-isopropyl-1H-indole-6-carboxylate
    • QFHTWTKDRUFTJW-UHFFFAOYSA-N
    • methyl 1-isopropylindole-6-carboxylate
    • MDL: MFCD20489552
    • Inchi: 1S/C13H15NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-9H,1-3H3
    • InChI Key: QFHTWTKDRUFTJW-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC2C=CN(C=2C=1)C(C)C)=O

Computed Properties

  • Exact Mass: 217.110278721g/mol
  • Monoisotopic Mass: 217.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 31.2Ų

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Methyl 1-isopropyl-1H-indole-6-carboxylate Suppliers

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(CAS:202745-76-4)
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Purity:99%
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Additional information on Methyl 1-isopropyl-1H-indole-6-carboxylate

Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS No. 202745-76-4): A Comprehensive Overview

Methyl 1-isopropyl-1H-indole-6-carboxylate, identified by its CAS number 202745-76-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the indole family, a class of heterocyclic aromatic molecules known for their diverse biological activities and applications in medicinal chemistry. The structural features of Methyl 1-isopropyl-1H-indole-6-carboxylate make it a valuable scaffold for the development of novel therapeutic agents.

The indole core of this molecule is particularly noteworthy, as it is a privileged scaffold in drug discovery. Indole derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The presence of the ester group at the 6-position and the isopropyl substituent at the 1-position introduces unique chemical properties that can be exploited for modulating biological targets.

Recent advancements in synthetic chemistry have enabled the efficient preparation of Methyl 1-isopropyl-1H-indole-6-carboxylate, making it more accessible for research purposes. One of the key synthetic routes involves the condensation of propargyl alcohol with isopropyl indole-3-carboxaldehyde, followed by methylation to introduce the ester group. This method offers high yields and good regioselectivity, ensuring the purity of the final product.

The pharmacological potential of Methyl 1-isopropyl-1H-indole-6-carboxylate has been explored in several preclinical studies. Researchers have demonstrated its ability to interact with various biological receptors and enzymes, suggesting its utility in drug development. For instance, studies have shown that derivatives of this compound can modulate serotonin receptors, which are implicated in mood disorders and pain management. Additionally, its interaction with cytochrome P450 enzymes suggests potential applications in metabolic disorders.

In the context of oncology research, Methyl 1-isopropyl-1H-indole-6-carboxylate has shown promise as an anti-cancer agent. Preclinical data indicate that it can inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in tumor progression. The isopropyl group at the 1-position appears to enhance binding affinity to these targets, making it a promising candidate for further investigation.

The compound's structural flexibility also makes it a valuable tool for structure-activity relationship (SAR) studies. By modifying different functional groups within the indole core, researchers can fine-tune its biological activity to achieve desired therapeutic effects. This approach has led to the identification of several novel analogs with enhanced potency and selectivity.

Another area of interest is the use of Methyl 1-isopropyl-1H-indole-6-carboxylate in neurodegenerative disease research. Indole derivatives have been reported to possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that this compound can cross the blood-brain barrier and exert protective effects on neuronal cells.

The synthesis and application of Methyl 1-isopropyl-1H-indole-6-carboxylate also highlight the importance of green chemistry principles in pharmaceutical research. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Techniques such as catalytic hydrogenation and solvent-free reactions are being explored to improve the efficiency and sustainability of its production.

In conclusion, Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS No. 202745-76-4) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable scaffold for drug development. Ongoing research continues to uncover new therapeutic possibilities, underscoring its importance in modern medicinal chemistry.

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(CAS:202745-76-4)
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Quantity:5g
Price ($):170
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